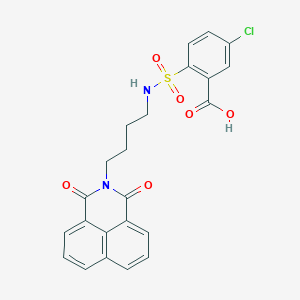
Radioprotectin-1
Overview
Description
Radioprotectin-1 is a potent and specific nonlipid agonist of lysophosphatidic acid receptor 2 (LPA2). It has been developed as a radioprotective agent, capable of reducing apoptosis induced by ionizing radiation and radiomimetic drugs. This compound is particularly significant in the context of radiation therapy and protection against radiation-induced damage .
Scientific Research Applications
Radioprotectin-1 has a wide range of scientific research applications, particularly in the fields of biology, medicine, and radiation protection:
Biology: this compound is used to study the mechanisms of apoptosis and cell survival in response to ionizing radiation.
Medicine: In medical research, this compound is explored for its potential to protect normal tissues during radiation therapy for cancer patients.
Radiation Protection: this compound is a promising agent for protecting individuals exposed to radiation, such as healthcare workers and patients undergoing diagnostic imaging procedures.
Mechanism of Action
Radioprotectin-1 exerts its effects by specifically activating lysophosphatidic acid receptor 2. This activation leads to antiapoptotic and regenerative actions, protecting cells from radiation-induced apoptosis. The compound functions as a full agonist at the human ortholog of lysophosphatidic acid receptor 2, effectively reducing apoptosis induced by gamma-irradiation and radiomimetic drugs .
Future Directions
Biochemical Analysis
Biochemical Properties
Radioprotectin-1 interacts primarily with the lysophosphatidic acid receptor 2 (LPA2). It functions as a high-potency agonist with an EC50 value of 5 pM for the human ortholog of LPA2 . This interaction is highly specific, as this compound does not significantly affect other LPA receptors or the type 1 sphingosine-1-phosphate GPCR . By binding to LPA2, this compound activates downstream signaling pathways that promote cell survival and reduce apoptosis induced by ionizing radiation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those exposed to ionizing radiation. It has been shown to reduce apoptosis in cells expressing LPA2, either endogenously or after transfection . This reduction in apoptosis is achieved through the activation of anti-apoptotic signaling pathways, which help to preserve cell viability and function. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the overall resilience of cells to radiation-induced damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the LPA2 receptor, which triggers a cascade of intracellular signaling events. This binding leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, which are known to promote cell survival and inhibit apoptotic pathways . Furthermore, this compound upregulates the expression of genes associated with cell survival and repair, thereby enhancing the cell’s ability to withstand radiation-induced stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its radioprotective properties over extended periods . In vitro studies have shown that this compound effectively reduces apoptosis within 15 minutes of exposure to ionizing radiation . Long-term studies in vivo have demonstrated that this compound can decrease mortality in animal models of acute radiation syndromes when administered over a period of three days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving C57BL/6 mice, this compound was administered subcutaneously at doses of 0.1 mg/kg and 0.3 mg/kg every 12 hours for three days . These dosages were found to significantly decrease mortality in models of hematopoietic and gastrointestinal acute radiation syndromes . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired radioprotective outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that enhance cell survival and repair mechanisms. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, thereby supporting the cell’s ability to cope with radiation-induced stress . The activation of LPA2 by this compound leads to the modulation of metabolic pathways associated with energy production and cellular repair .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the LPA2 receptor, which facilitates its localization to specific cellular compartments . The compound’s distribution is influenced by its solubility and binding affinity to cellular components, ensuring its effective delivery to target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the LPA2 receptor. This interaction directs this compound to specific compartments within the cell, such as the plasma membrane and intracellular signaling complexes . The localization of this compound is crucial for its activity, as it ensures the targeted activation of signaling pathways that confer radioprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Radioprotectin-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control tests to confirm its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Radioprotectin-1 primarily undergoes receptor binding reactions as it functions as an agonist of lysophosphatidic acid receptor 2. It does not typically participate in common chemical reactions such as oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include specific organic compounds and catalysts. The conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is then used in various scientific and medical applications .
Comparison with Similar Compounds
Radioprotectin-1 is unique in its high potency and specificity for lysophosphatidic acid receptor 2. Similar compounds include other lysophosphatidic acid receptor agonists and antagonists, such as:
GRI977143: A selective and non-lipid agonist of lysophosphatidic acid receptor 2.
AM095: A potent lysophosphatidic acid receptor 1 antagonist.
ONO-7300243: An antagonist of lysophosphatidic acid receptor 1.
These compounds differ in their receptor specificity and biological effects, highlighting the unique properties of this compound in terms of its radioprotective and radiomitigative actions .
properties
IUPAC Name |
5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYQCJIFWMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1622006-09-0 | |
| Record name | 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Radioprotectin-1 exert its protective effect against radiation damage in the colon?
A1: this compound, an agonist of the Lysophosphatidic acid receptor 2 (LPA2), demonstrates protective effects against radiation-induced damage to the colonic epithelium. [, ] Research suggests this protection stems from this compound's ability to mitigate radiation-induced disruptions in the colonic epithelial barrier. [] This barrier dysfunction, characterized by increased permeability and tight junction disruption, is a significant consequence of radiation exposure. This compound effectively reduces this permeability and maintains the integrity of tight junctions, thus preserving the barrier function. [] The compound achieves this by preventing the redistribution of tight junction proteins, a process mediated through the Rho-kinase pathway. [] Further studies indicate that this compound's protective action also extends to the Lgr5-positive intestinal stem cells, shielding them from radiation injury. [] This preservation of stem cells is crucial for the long-term recovery of the intestinal epithelium following radiation exposure.
Q2: What are the key findings regarding this compound's mechanism of action in both in vitro and in vivo models of radiation injury?
A2: In both cell culture (Caco-2 and m-ICC12 cells) and animal models (total body irradiation and partial body irradiation in mice), this compound administration has been shown to:
- Prevent the redistribution of tight junction proteins: This preservation of tight junctions effectively maintains the integrity of the epithelial barrier, reducing permeability defects induced by radiation. []
- Reduce mucosal permeability to inulin: This finding further supports this compound's role in maintaining the integrity and function of the intestinal barrier following radiation exposure. []
- Lower plasma Lipopolysaccharide (LPS) levels: Elevated LPS levels, indicative of endotoxemia and a compromised intestinal barrier, were mitigated by this compound treatment. []
- Protect Lgr5-positive intestinal stem cells: This finding highlights the potential of this compound to contribute to the long-term recovery of the intestinal epithelium after radiation damage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



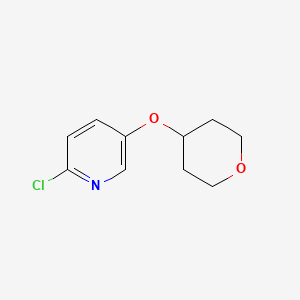
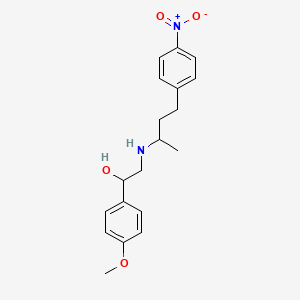
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)
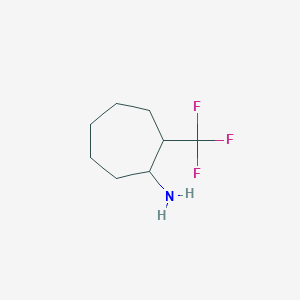

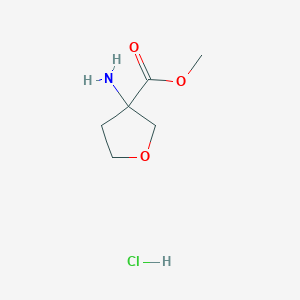





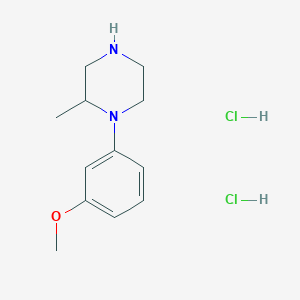
![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)